molecular formula C7H11ClN6O B8652785 3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

Cat. No. B8652785
M. Wt: 230.65 g/mol
InChI Key: TTYBSICMGFOESB-UHFFFAOYSA-N
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Patent
US04906633

Procedure details

A mixture of 2.0 g (10.0 mmol) of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and 13.5 g (22.6 mmol) of ethylene diamine was allowed to stand for 3 days at ambient temperature. The excess amine was evaporated and the residue was crystallized from ethanol. There was obtained 1.38 g (5.9 mmol, 59%) of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide: mp 173°-174° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:10]([O:12]C)=O)=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1.[CH2:14]([NH2:17])[CH2:15][NH2:16]>>[NH2:1][C:2]1[C:3]([C:10]([NH:16][CH2:15][CH2:14][NH2:17])=[O:12])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C(=NC(=C(N1)N)Cl)C(=O)OC
Name
Quantity
13.5 g
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess amine was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC=1C(=NC(=C(N1)N)Cl)C(=O)NCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.9 mmol
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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